4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl-
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Overview
Description
Preparation Methods
The common synthetic route for 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- involves the epoxidation of isoheptene using hydrogen peroxide in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring. Industrial production methods follow a similar approach, ensuring the reaction is carried out in a controlled environment to maximize yield and purity .
Chemical Reactions Analysis
4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the epoxide ring into alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides, providing insights into enzyme mechanisms and substrate specificity.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- involves its interaction with molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in enzyme studies and its potential pharmaceutical applications .
Comparison with Similar Compounds
Similar compounds to 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- include:
Epoxyisolongifolene: Another epoxide with a similar structure but different substituents, used in fragrance and flavor industries.
4,4,8,8-Tetramethyloctahydro-4a,7-methanonaphtho oxirene: A structurally related compound with similar chemical properties and applications.
The uniqueness of 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- lies in its specific combination of a naphthoxirene core and four methyl groups, which confer distinct chemical reactivity and applications .
Properties
CAS No. |
26619-69-2 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,5R,7S,9R)-2,2,8,8-tetramethyl-6-oxatetracyclo[7.2.1.01,7.05,7]dodecane |
InChI |
InChI=1S/C15H24O/c1-12(2)7-6-11-15(16-11)13(3,4)10-5-8-14(12,15)9-10/h10-11H,5-9H2,1-4H3/t10-,11-,14+,15+/m1/s1 |
InChI Key |
VQHLGZRKOZIABH-FIXIBIHLSA-N |
Isomeric SMILES |
CC1(CC[C@@H]2[C@]3([C@]14CC[C@H](C4)C3(C)C)O2)C |
Canonical SMILES |
CC1(CCC2C3(C14CCC(C4)C3(C)C)O2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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